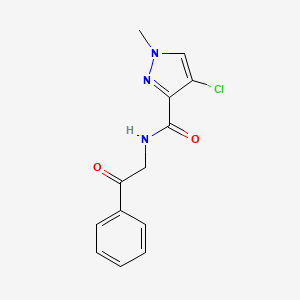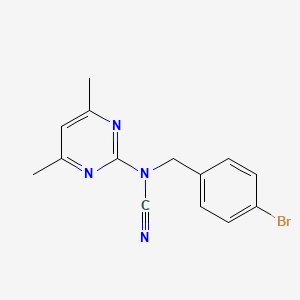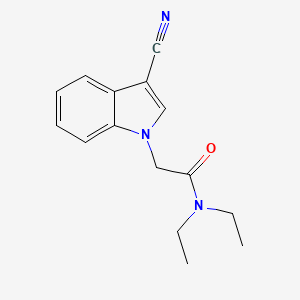![molecular formula C23H21NO3S B5698223 N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide, also known as DBF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBF belongs to the family of benzamide derivatives and is known to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mecanismo De Acción
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide exerts its anti-cancer effects by targeting multiple signaling pathways. It has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation in cancer cells. This compound also inhibits the expression of various oncogenes, including c-Myc and cyclin D1, which are known to play a crucial role in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. This compound also inhibits the production of reactive oxygen species (ROS), which are known to play a crucial role in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent anti-cancer properties. However, this compound has some limitations as well. It is a synthetic compound and may not be suitable for use in clinical settings. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its precise mode of action.
Direcciones Futuras
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for this compound research include:
1. Investigating the role of this compound in modulating the immune response in cancer patients.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and dosing schedule.
3. Exploring the potential of this compound as a combination therapy with other anti-cancer drugs.
4. Investigating the role of this compound in other disease conditions, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been shown to inhibit the proliferation of various cancer cells and induce apoptosis by targeting multiple signaling pathways. This compound has several advantages for lab experiments, but further research is needed to elucidate its precise mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide can be synthesized using a multi-step process that involves the reaction of 2,2'-dibromo-9,9'-bifluorene with 2-methoxy-4-(methylthio)benzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cells, including breast, lung, and prostate cancer cells. This compound achieves this by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Propiedades
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-26-22-14-16(28-2)8-9-18(22)23(25)24-12-11-15-7-10-21-19(13-15)17-5-3-4-6-20(17)27-21/h3-10,13-14H,11-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAXPNDODZCZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)




